

Practical Guide to the Synthesis and Application of ML223 for Leukemia Research

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Compound of Interest

Compound Name: ML 2-23

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This document provides a comprehensive guide to the synthesis and application of ML223, a small molecule probe that allosterically inhibits the protein-protein interaction between Core-Binding Factor Subunit Beta (CBF β) and Runt-related transcription factor 1 (RUNX1). This interaction is a critical driver in certain types of acute myeloid leukemia (AML), particularly those with the inv(16) chromosomal inversion, making ML223 a valuable tool for research and preclinical studies in this area.^{[1][2]}

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Chromosomal translocations involving the genes encoding RUNX1 and CBF β are common in AML and lead to the formation of fusion proteins that disrupt normal hematopoiesis.^[1] The RUNX1-CBF β heterodimer is a key transcriptional regulator, and its disruption by small molecules represents a promising therapeutic strategy.^[1] ML223 was identified as a potent inhibitor of the RUNX1-CBF β interaction, showing activity in cellular and in vivo models of AML.^[2]

Data Presentation

The following table summarizes the available quantitative data for ML223.

Parameter	Value	Cell Line/System	Reference
IC50 (CBF β ::RUNX1 Interaction)	8.6 μ M	Biochemical Assay	--INVALID-LINK--
IC50 (Cell Viability)	Not Publicly Available	ME-1	--INVALID-LINK--
IC50 (Cell Viability)	Not Publicly Available	Kasumi-1	-
IC50 (Cell Viability)	Not Publicly Available	SKNO-1	-

Experimental Protocols

Synthesis of ML223

While a detailed, step-by-step synthesis protocol for ML223 is not publicly available, the following represents a general synthetic route based on the synthesis of analogous compounds reported in the NIH Probe Report for ML223. This synthesis involves a key coupling reaction.

General Coupling Reaction Protocol:

- To a solution of (2-amino-5-chlorophenyl)(1H-pyrrol-2-yl)methanone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired carboxylic acid (1.2 equivalents).
- Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 equivalents).
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.

Note: The specific starting materials and purification conditions for ML223 itself are not detailed in the public domain. Researchers should refer to the general principles of amide bond formation and adapt the protocol accordingly.

In Vitro Treatment of AML Cells with ML223

This protocol describes the treatment of AML cell lines (e.g., ME-1, Kasumi-1, SKNO-1) with ML223 to assess its effect on cell viability and proliferation.

Materials:

- AML cell lines (ME-1, Kasumi-1, SKNO-1)
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ML223 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Incubator (37°C, 5% CO₂)
- Plate reader for luminescence or absorbance

Procedure:

- Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to acclimate.
- Prepare a serial dilution of ML223 in culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a DMSO-only control.
- Add 100 µL of the diluted ML223 or DMSO control to the appropriate wells.

- Incubate the plate for 48-72 hours.
- Assess cell viability using a chosen reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the log of the ML223 concentration and fitting the data to a dose-response curve.

In Vivo Murine Model of Leukemia Treated with ML223

This protocol provides a general framework for evaluating the efficacy of ML223 in a murine model of AML, based on the study described in the NIH Probe Report.[\[2\]](#)

Materials:

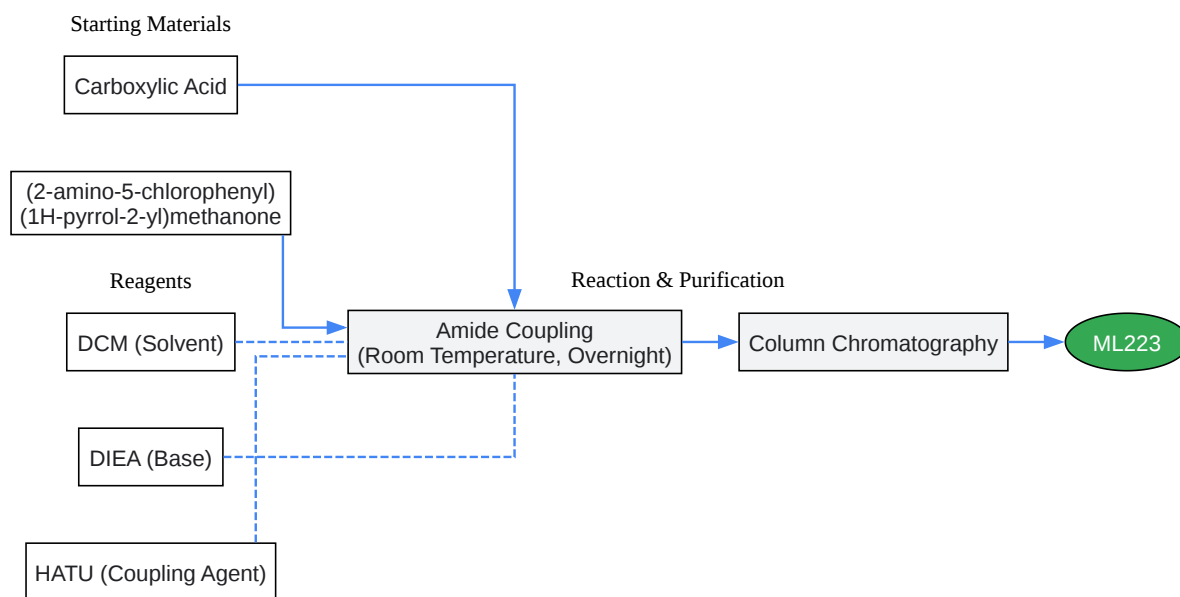
- Immunodeficient mice (e.g., NOD/SCID)
- AML cells for injection (e.g., murine leukemia cells from a Cbfb-MYH11 knock-in model)[\[2\]](#)
- ML223
- Vehicle for in vivo administration (e.g., formulated in transgenic dough)[\[2\]](#)
- Standard chemotherapy agents for combination studies (optional, e.g., cytarabine, doxorubicin)[\[2\]](#)
- Equipment for retro-orbital or tail vein injection
- Calipers for tumor measurement (if applicable)
- Flow cytometer for analyzing peripheral blood

Procedure:

- Leukemia Cell Transplantation: Irradiate recipient mice to ablate their hematopoietic system. Inject a known number of AML cells (e.g., 250,000–500,000 cells/mouse) via retro-orbital or tail vein injection.[\[2\]](#)

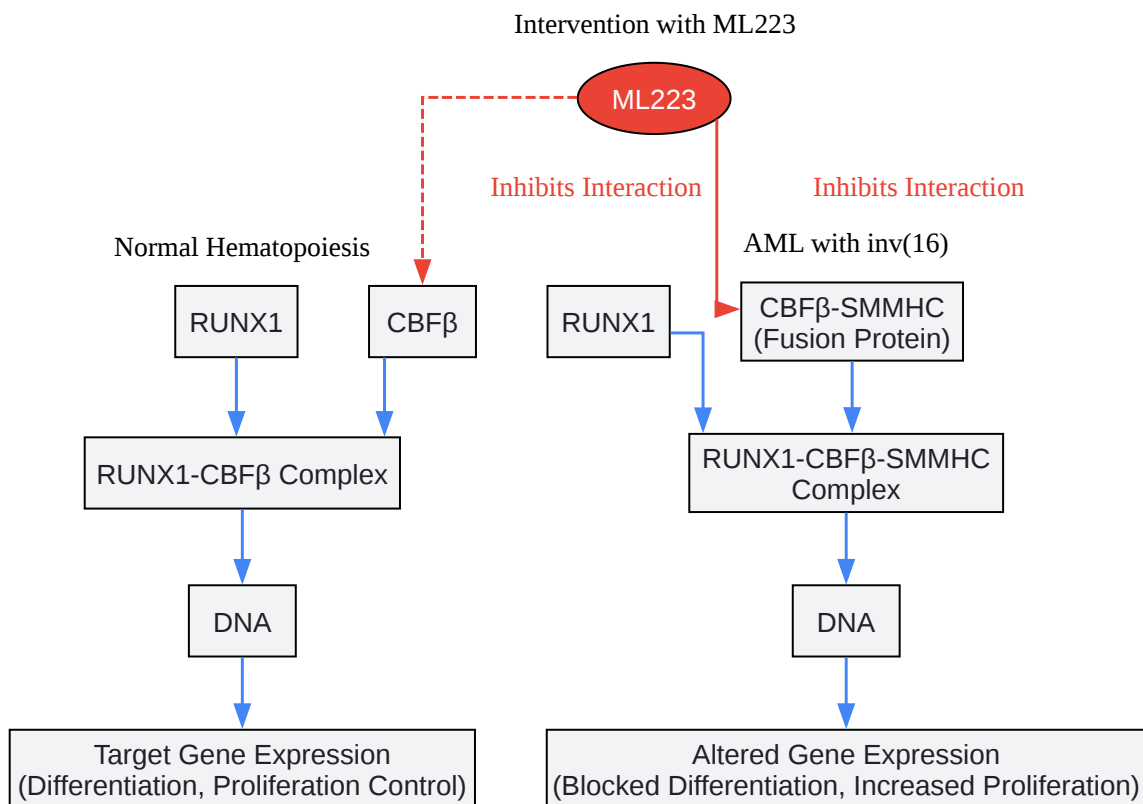
- Treatment Initiation: Allow the leukemia to establish for a set period (e.g., 10 days).[2]
- Drug Administration: Administer ML223 to the mice. The NIH study utilized a dose of 300 mg/kg/day incorporated into transgenic dough for up to 30 days.[2] A control group should receive the vehicle only.
- Combination Therapy (Optional): If studying combination effects, administer standard chemotherapy agents (e.g., cytarabine at 100 mg/kg/day IP for 6 days, doxorubicin at 3 mg/kg/day IP for 4 days) concurrently with or in a specified sequence with ML223.[2]
- Monitoring: Monitor the mice daily for signs of illness and weight loss. Collect peripheral blood samples bi-weekly via retro-orbital bleeding to monitor the percentage of leukemic cells by flow cytometry.[2]
- Endpoint: Sacrifice moribund mice and perform a necropsy to confirm the diagnosis of terminal leukemia.[2] Analyze survival data and the leukemic burden in various organs (e.g., bone marrow, spleen).

Mandatory Visualizations



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Caption: General synthetic workflow for ML223 via amide coupling.



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Caption: RUNX1-CBFβ signaling in normal and leukemic cells, and the inhibitory action of ML223.

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References

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- 2. ML223: A Small Molecule Probe With In Vivo Activity Against Acute Myeloid Leukemia Subtype M4Eo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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